molecular formula C14H14FeO3 B11943601 gamma-Oxoferrocenebutyric acid

gamma-Oxoferrocenebutyric acid

Cat. No.: B11943601
M. Wt: 286.10 g/mol
InChI Key: JCOYMRFBLFHBAR-UHFFFAOYSA-N
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Description

Gamma-Oxoferrocenebutyric acid (GOFBA) is an organometallic compound featuring a ferrocene moiety (a cyclopentadienyl-Fe-cyclopentadienyl sandwich structure) linked to a gamma-ketobutyric acid backbone. While direct references to GOFBA are absent in the provided evidence, analogous compounds like γ-Oxo-1-pyrenebutyric acid () and 2-Oxobutyric acid () offer insights into its behavior. GOFBA’s ferrocene group likely enhances its electrochemical utility, such as in biosensors or asymmetric catalysis, while the gamma-oxo group may facilitate nucleophilic reactions or chelation.

Properties

Molecular Formula

C14H14FeO3

Molecular Weight

286.10 g/mol

InChI

InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;

InChI Key

JCOYMRFBLFHBAR-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)CCC(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Oxoferrocenebutyric acid can be synthesized through several synthetic routes. One common method involves the reaction of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through acylation, followed by hydrolysis to yield this compound. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Electrochemical Redox Behavior

The ferrocene group undergoes reversible one-electron oxidation to form the ferrocenium cation, enabling electrochemical applications. In MB-DIPY-ferrocene conjugates, oxidation potentials range between +0.35 to +0.65 V vs. Fc/Fc⁺ (DCM/TBAP electrolyte), with minimal electronic coupling between ferrocene units in dimeric systems . Reduction of the γ-keto group occurs at −1.2 to −1.4 V, comparable to fullerene derivatives .

Process Potential (V vs. Fc/Fc⁺)Reference
Ferrocene oxidation+0.35 to +0.65
γ-Ketone reduction−1.2 to −1.4

C–H Functionalization at γ-Position

The γ-C(sp³)–H bond adjacent to the ketone is susceptible to palladium-catalyzed olefination under directing group-free conditions. For free carboxylic acids, γ-olefination achieves 55–72% yields using Ac-Phe-OH ligands (Table 5, ). This reaction forms γ,δ-unsaturated lactones via intramolecular conjugate addition.

Example Reaction:
γ-Oxoferrocenebutyric acid + Styrene → γ-Olefinated product → Lactonization

Catalyst System Yield (%)Ligand
Pd(OAc)₂/Ag₂CO₃/Ac-Phe-OH55–72MPAA ligand (Ac-Phe-OH)

Radical-Mediated Modifications

The γ-keto group participates in photoredox-catalyzed radical acylation. Using Ru(bpy)₃Cl₂ and PPh₃, acyl radicals form from carboxylic acids, enabling C–C bond formation with α-imino esters (60% average yield) . For γ-oxoferrocenebutyric acid, this could yield α-amino acid derivatives.

Mechanism:

  • Photoredox-induced decarboxylation to acyl radical.

  • Radical addition to electron-deficient alkenes.

Lactonization Reactions

The carboxylic acid and γ-keto groups facilitate cyclization to δ-lactones under acidic or catalytic conditions. AuCl₃ catalyzes cycloisomerization of homopropargyl alcohols to γ-lactones in 75–92% yield , suggesting analogous pathways for γ-oxoferrocenebutyric acid.

Conditions:

  • Catalyst: AuCl₃ (5 mol%)

  • Solvent: DCE, 80°C

  • Yield: >80% (model systems)

Condensation and Cycloaddition

The γ-keto group engages in aldol condensations with methyl ketones under microwave irradiation (40–70% yields) . For example, reaction with glyoxylic acid forms 4-oxo-2-butenoic acid derivatives via acid- or amine-catalyzed pathways.

Catalyst Temperature (°C)TimeYield (%)
TsOH18015 min40
Pyrrolidine1008 h52

Supramolecular Interactions

Ferrocene’s electron-donating capacity enables charge-transfer complexes with electron-deficient partners (e.g., BODIPY derivatives). In ferrocene-BODIPY dyads, intramolecular charge transfer quenches fluorescence (Φ < 0.05) , a property exploitable in sensor design.

Biological Derivatization

The carboxylic acid permits peptide coupling, while the γ-keto group undergoes reductive amination. For example, reaction with phenylhydrazine forms hydrazone derivatives, as demonstrated in 5-oxopyrrolidine-3-carboxylic acid systems (70% yield) .

Scientific Research Applications

Gamma-Oxoferrocenebutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of gamma-Oxoferrocenebutyric acid involves its interaction with molecular targets through its ferrocene moiety and oxo group. The ferrocene unit can undergo redox reactions, while the oxo group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Applications Unique Properties
Gamma-Oxoferrocenebutyric Acid Ferrocene + gamma-ketobutyric acid. Combines redox activity with keto-acid reactivity. Electrochemical sensors, catalysis, drug delivery. Ferrocene provides reversible redox behavior; gamma-oxo enables chelation .
Gamma-Hydroxybutyric Acid (GHB) Gamma-hydroxyl group; short-chain fatty acid derivative. Neurotransmitter, anesthetic, recreational drug. Hydroxyl group confers CNS depressant effects; metabolized to GABA .
2-Oxobutyric Acid Alpha-keto acid (2-oxo group). Metabolic intermediate (e.g., in amino acid catabolism). Participates in the citric acid cycle; precursor for synthetic chemistry .
γ-Oxo-1-Pyrenebutyric Acid Pyrene + gamma-ketobutyric acid. Fluorescent probes, organic electronics. Pyrene enhances fluorescence; used in photophysical studies .

Physicochemical Properties

Property GOFBA (Inferred) GHB 2-Oxobutyric Acid γ-Oxo-1-Pyrenebutyric Acid
Molecular Weight ~300–350 g/mol (ferrocene) 104.1 g/mol 116.07 g/mol 328.3 g/mol (pyrene)
Solubility Low in water; high in organics Miscible in water Soluble in water Low in water; soluble in DMF/DMSO
Redox Potential ~0.3–0.5 V (vs. SCE) Not redox-active Not redox-active Pyrene-based fluorescence
Thermal Stability High (ferrocene stability) Decomposes at >200°C Stable to ~150°C Stable to ~250°C

Pharmacological and Industrial Relevance

  • GHB : Classified as a Schedule I/III drug (U.S.) due to its sedative and euphoric effects. Binds to GABAB receptors and GHB-specific receptors .
  • 2-Oxobutyric Acid : Critical in metabolic pathways (e.g., methionine degradation). Market reports highlight its role in pharmaceuticals and agrochemicals .
  • GOFBA: Limited direct data, but ferrocene derivatives are used in anticancer agents (e.g., ferrocifen) due to ROS generation. Gamma-oxo group may enhance bioactivity .

Analytical Techniques

  • Chromatography: GOFBA’s ferrocene moiety may require specialized columns (e.g., Purospher®STAR for organometallics) compared to GHB (GC-MS) or 2-Oxobutyric acid (HPLC-UV) .
  • Spectroscopy : Ferrocene’s UV-Vis absorption (~440 nm) and IR Fe-Cp stretches differ from GHB’s hydroxyl peaks or pyrene’s fluorescence .

Q & A

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, while molecular dynamics simulations assess binding stability. Validate predictions with mutagenesis studies or spectroscopic binding assays. Cross-reference results with cheminformatics databases to identify structure-activity relationships .

Q. What experimental approaches elucidate the compound’s role in catalytic mechanisms?

  • Methodology : Use isotopic labeling (18O^{18}O, 2H^2H) to track reaction pathways in catalytic cycles. Operando spectroscopy (e.g., Raman or XAS) monitors intermediate formation in real time. Compare turnover frequencies (TOF) under varying conditions to map catalytic efficiency .

Q. How do researchers address reproducibility challenges in organometallic synthesis involving this compound?

  • Methodology : Standardize protocols using IUPAC guidelines for organometallic chemistry. Share raw data (e.g., crystallographic files, spectral peaks) in supplementary materials. Independent replication by third-party labs, as emphasized in JOC standards, validates robustness .

Q. What are the limitations of current purification methods for this compound?

  • Methodology : Assess column chromatography efficiency via plate count calculations. Compare solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) for polarity-driven separation. Advanced techniques like preparative HPLC or sublimation may improve yield but require cost-benefit analysis .

Q. How can researchers integrate primary experimental data with secondary literature to refine hypotheses?

  • Methodology : Perform systematic reviews using PRISMA frameworks to synthesize existing data. Use tools like SciFinder or Reaxys to map trends in reactivity or bioactivity. Critical appraisal tools (e.g., AMSTAR-2) evaluate source reliability, distinguishing primary studies from reviews .

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